
Propane, 1-(2-butynyloxy)-2,3-epoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-(2-butynyloxy)-2,3-epoxy- is an organic compound with a unique structure that includes an epoxy group and a butynyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy- typically involves the reaction of an appropriate epoxide with a butynyloxy compound. One common method is the reaction of 1-chloro-3-(2-butynyloxy)-2-propanol with a base to form the desired epoxy compound .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1-(2-butynyloxy)-2,3-epoxy- can undergo various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: The butynyloxy group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Diols or other oxygenated products.
Reduction: Alkenes or alkanes.
Substitution: Substituted alcohols or ethers.
Applications De Recherche Scientifique
Propane, 1-(2-butynyloxy)-2,3-epoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propane, 1-(2-butynyloxy)-2,3-epoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The butynyloxy group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-(2-butynyloxy)-3-chloro-: Similar structure but with a chloro substituent instead of an epoxy group.
2-(2-butynyloxy)-phenol: Contains a phenol group instead of an epoxy group.
Uniqueness
Propane, 1-(2-butynyloxy)-2,3-epoxy- is unique due to the presence of both an epoxy group and a butynyloxy substituent
Propriétés
Numéro CAS |
42468-64-4 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-(but-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-8-5-7-6-9-7/h7H,4-6H2,1H3 |
Clé InChI |
ZJUDBWRATXIYDO-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


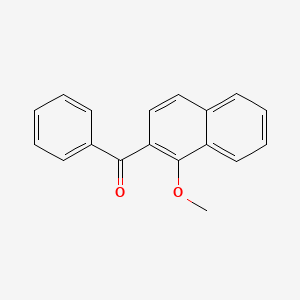
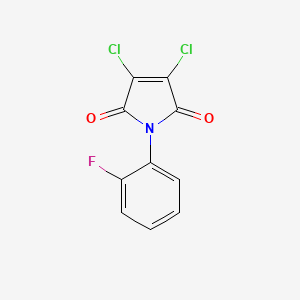
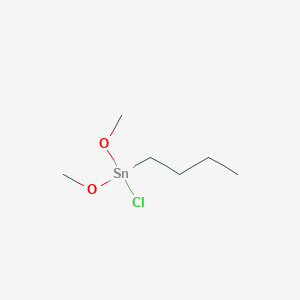
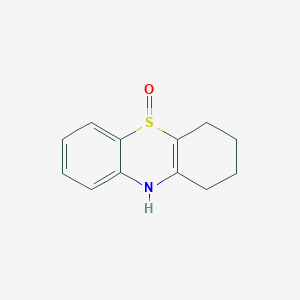


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)



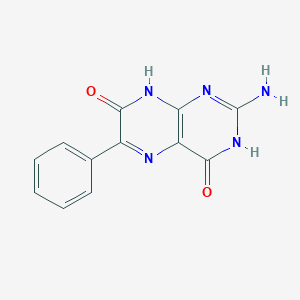
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)


